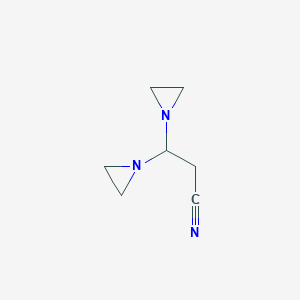![molecular formula C6H5FN2O B11923283 (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine: is a chemical compound that features a fluorinated pyridine ring attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. The fluorinated pyridine ring can interact with biological targets, while the hydroxylamine group can form covalent bonds with specific biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions and its reactivity with biological nucleophiles make it a candidate for drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can impart unique properties such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its fluorinated pyridine ring and hydroxylamine group. The fluorine atom can engage in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
- (NZ)-N-[(5-chloropyridin-3-yl)methylidene]hydroxylamine
- (NZ)-N-[(5-bromopyridin-3-yl)methylidene]hydroxylamine
- (NZ)-N-[(5-iodopyridin-3-yl)methylidene]hydroxylamine
Comparison: Compared to its halogenated analogs, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it potentially more effective in certain applications. Additionally, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its chlorinated, brominated, and iodinated counterparts.
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3- |
InChI Key |
XUFPVTMDAAHZQP-OQFOIZHKSA-N |
Isomeric SMILES |
C1=C(C=NC=C1F)/C=N\O |
Canonical SMILES |
C1=C(C=NC=C1F)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


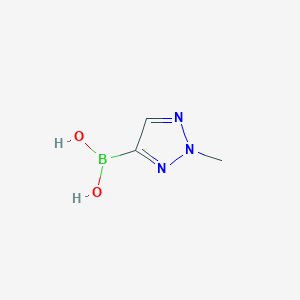
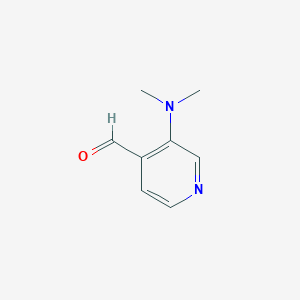




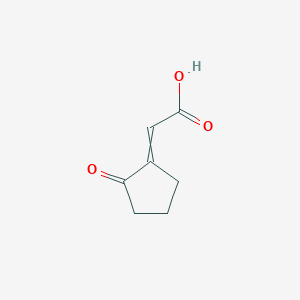

![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)
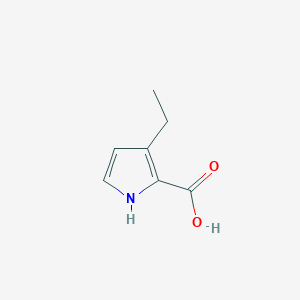
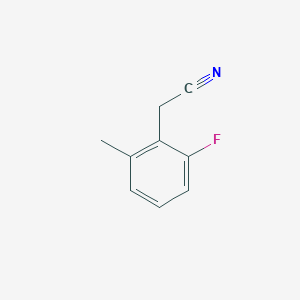
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)
